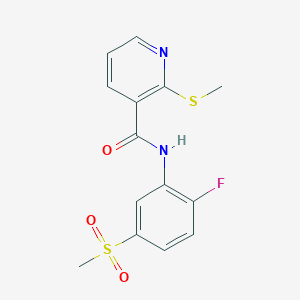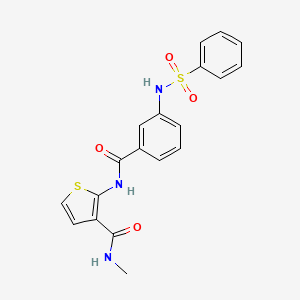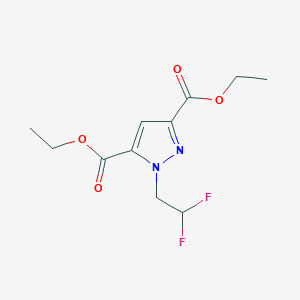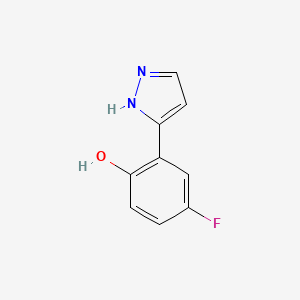
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as FMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMSP is a small molecule that has been shown to exhibit promising biological activity against a variety of targets, making it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of its target proteins. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to bind to the ATP-binding site of kinases, which prevents the phosphorylation of downstream signaling molecules. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activity of proteases by binding to their active sites. These mechanisms of action suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may be a useful tool for studying the function of these proteins in various biological processes.
Biochemische Und Physiologische Effekte
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its small size, which makes it an attractive candidate for drug discovery. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to exhibit activity against a variety of targets, which makes it a versatile tool for studying the function of these proteins. However, one limitation of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its complex synthesis, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide derivatives that exhibit improved potency and selectivity for specific targets. Another area of interest is the use of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide as a tool for studying the function of specific proteins in various biological processes. Finally, the potential therapeutic applications of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide in the treatment of various diseases warrant further investigation.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-fluoro-5-nitrobenzenesulfonamide, which is then reacted with methylthiomethylpyridine to yield the intermediate product. The intermediate is then treated with a reducing agent to obtain the final product, N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide. The synthesis of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit activity against a variety of targets, including kinases, proteases, and ion channels. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory and anti-cancer properties. These findings suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have potential therapeutic applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S2/c1-21-14-10(4-3-7-16-14)13(18)17-12-8-9(22(2,19)20)5-6-11(12)15/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIMJIAOYVARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)



![11,12-dimethoxy-3-(3-thienyl)-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899260.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2899262.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)

![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
